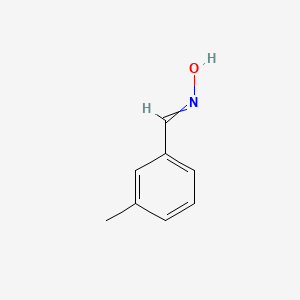

m-Methylbenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZULDSAOHKEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962128 | |

| Record name | N-[(3-Methylphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41977-54-2 | |

| Record name | N-[(3-Methylphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for M Methylbenzaldehyde Oxime

Classical Oximation Approaches

The foundational methods for synthesizing m-methylbenzaldehyde oxime rely on well-established condensation and catalytic reactions.

Condensation Reactions with Hydroxylamine (B1172632) Hydrochlorides: Optimization and Yield Considerations

The most common and traditional method for preparing m-methylbenzaldehyde oxime is the condensation reaction between m-methylbenzaldehyde and hydroxylamine hydrochloride. rsc.orgquora.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine to react with the aldehyde. quora.com

The choice of base and solvent system plays a crucial role in optimizing the reaction and maximizing the yield. Bases such as sodium hydroxide (B78521), sodium carbonate, and pyridine (B92270) are frequently employed. rsc.orgrsc.org For instance, a general procedure involves stirring the aldehyde and hydroxylamine hydrochloride in a solvent like aqueous ethanol (B145695), followed by the addition of an aqueous base solution while maintaining a controlled temperature. rsc.org The reaction progress is often monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by extraction and purified.

Yields for this type of reaction are generally high, often exceeding 80%. For example, the synthesis of 4-methylbenzaldehyde (B123495) oxime, a structurally similar compound, has been reported with yields of 89%. niscpr.res.in Research has also focused on optimizing molar ratios of reactants and catalysts to enhance efficiency.

Table 1: Examples of Condensation Reactions for Aromatic Aldehyde Oxime Synthesis

| Aldehyde | Reagents | Conditions | Yield (%) |

| 4-Methylbenzaldehyde | Hydroxylamine hydrochloride, Pyridine | CH2Cl2, rt, 20 h | 83 |

| 4-Bromobenzaldehyde | Hydroxylamine hydrochloride, Pyridine | CH2Cl2, rt, 20 h | 87 |

| 4-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Pyridine | CH2Cl2, rt, 20 h | 88 |

Data sourced from a study on the synthesis of various aldoximes. rsc.org

Catalytic Oximation Protocols: Development and Efficiency

To improve reaction rates and yields, various catalytic systems have been developed for oximation reactions. These catalysts can be acidic or basic in nature and aim to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Acid catalysts, such as oxalic acid, have been shown to be effective in promoting the oximation of aldehydes. orientjchem.org In a typical procedure, the aldehyde, hydroxylamine hydrochloride, and oxalic acid are refluxed in a solvent like acetonitrile (B52724), leading to high yields of the corresponding oxime. orientjchem.org The catalytic role of the acid involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Metal catalysts have also been explored. For instance, ferrous sulfate (B86663) has been used to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, a reaction that proceeds through an oxime intermediate. asianpubs.org Similarly, cerium(III) chloride has been employed as a catalyst for the synthesis of methoxime derivatives of aromatic aldehydes. royalsocietypublishing.org The development of efficient and reusable catalysts is an ongoing area of research, with a focus on environmentally benign options.

Non-Conventional and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing oximes, including m-methylbenzaldehyde oxime. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis of m-Methylbenzaldehyde Oxime

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. semanticscholar.orgorientjchem.org The microwave-assisted synthesis of m-methylbenzaldehyde oxime has been demonstrated to be a highly effective method. google.com

In a typical experiment, m-methylbenzaldehyde, hydroxylamine hydrochloride, and a base like anhydrous sodium carbonate are dissolved in a suitable solvent such as ethanol and subjected to microwave irradiation. google.com This method significantly reduces the reaction time to a matter of minutes, compared to hours for conventional heating methods. semanticscholar.orggoogle.com For the synthesis of m-methylbenzaldehyde oxime, a conversion rate of 90.2% and a microwave yield of 88.6% have been reported after just 5 minutes of reaction at 90°C and 300W. google.com

Table 2: Microwave-Assisted Synthesis of Substituted Benzaldehyde (B42025) Oximes

| Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 5 | 90 | 90.1 |

| o-Methylbenzaldehyde | 5 | 90 | 88.5 |

| m-Methylbenzaldehyde | 5 | 90 | 90.2 |

Data sourced from a patent on the microwave synthesis of benzaldehyde oxime compounds. google.com

Mechanochemical Synthesis Approaches for Oximes

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free and environmentally friendly alternative for oxime synthesis. rsc.orgnih.govmdpi.com This technique has been successfully applied to the synthesis of various oximes from their corresponding aldehydes. rsc.orgnih.gov

Eco-Friendly and Green Chemistry Strategies for Oximation

Beyond microwave and mechanochemical methods, other green chemistry approaches are being developed for oximation reactions. These strategies often focus on the use of environmentally benign solvents, catalysts, and energy sources.

The use of water as a solvent is a key aspect of green chemistry, and oximation reactions have been successfully carried out in aqueous media. semanticscholar.orgorientjchem.org For instance, microwave-assisted oximation in water has been shown to be a fast and efficient method. semanticscholar.orgorientjchem.org

The development of green catalysts is another important area. This includes the use of inexpensive and non-toxic metal salts and the exploration of catalyst-free systems. royalsocietypublishing.orgijcrar.com For example, catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids has been reported, showcasing the potential for using natural energy sources in organic transformations. rsc.org While not a direct oximation, it highlights the trend towards greener oxidative processes. The use of recyclable catalysts is also a key consideration in developing sustainable synthetic protocols. frontiersin.org

Regioselective and Stereoselective Synthesis of m-Methylbenzaldehyde Oxime Isomers

The synthesis of m-Methylbenzaldehyde oxime from m-methylbenzaldehyde and hydroxylamine typically results in a mixture of two geometric isomers, (E) and (Z). The control over which isomer is formed is a critical aspect of synthetic chemistry, as the E and Z isomers can exhibit different physical properties and reactivity. orientjchem.org The stereoselectivity of the oximation reaction is influenced by factors such as the choice of solvent, catalyst, and reaction temperature.

Research into the stereoselective synthesis of aldoximes has yielded methods to preferentially obtain one isomer over the other. For instance, a rapid and selective process for preparing Z-oximes involves the reaction of aldehydes with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol (B129727). researchgate.net This method has been shown to be highly Z-selective for various aldehydes. researchgate.net In contrast, microwave-assisted oximation in aqueous media has also been reported as an efficient and environmentally friendly method that can selectively produce Z-aldoximes. orientjchem.orgsemanticscholar.org

The differentiation between the E and Z isomers is typically accomplished using spectroscopic techniques, particularly NMR. For aldoximes, the chemical shift of the proton on the C=N bond (HC=N) is indicative of the stereochemistry; the signal for the Z-isomer generally appears at a lower field (further downfield) compared to the E-isomer. researchgate.net Conversely, for the ¹³C NMR spectra, the carbon of the C=NOH group for the Z-isomer resonates at a higher field (further upfield) than that of the E-isomer. researchgate.net While specific studies focusing exclusively on m-methylbenzaldehyde oxime are not prevalent, the general principles established for other aromatic aldoximes are applicable. researchgate.netkoreascience.kr Separation of the isomers, if a mixture is formed, can be achieved by column chromatography. koreascience.kr

Table 1: Conditions for Stereoselective Oximation of Aldehydes

| Method | Reagents & Conditions | Primary Isomer Formed | Reference |

|---|---|---|---|

| Base-Catalyzed Solution Method | NH₂OH·HCl, K₂CO₃, Methanol, Room Temperature | (Z)-Isomer | researchgate.net |

| Microwave Irradiation | NH₂OH·HCl, H₂O or H₂O/EtOH, 300W | (Z)-Isomer | orientjchem.orgsemanticscholar.org |

| Conventional Condensation | NH₂OH·HCl, Acetate (B1210297) buffer or base | Mixture of (E) and (Z) isomers | koreascience.kr |

Derivatization and Functionalization of m-Methylbenzaldehyde Oxime

The m-methylbenzaldehyde oxime molecule serves as a versatile scaffold for further chemical modification. Derivatization of the oxime functional group or modification of other parts of the molecule can lead to a wide array of compounds with tailored properties for various applications, including coordination chemistry and materials science. lookchem.comgoogle.com

The hydroxyl group of the oxime is readily alkylated or arylated to form stable oxime ethers. These derivatives are significant as they can act as protecting groups, are precursors to other functional groups, and are found in various biologically active molecules. researchgate.netresearchgate.net

A convenient and high-yielding procedure for the synthesis of O-alkyl oxime ethers involves the reaction of the parent oxime with an alkyl halide in the presence of a base. polyu.edu.hk A common method utilizes potassium hydroxide in aqueous dimethyl sulfoxide (B87167) (DMSO), which allows the reaction to proceed efficiently at room temperature. polyu.edu.hk Another approach employs potassium carbonate as the base in a solvent like acetone. rsc.org These methods are generally applicable to a wide range of alkyl halides, including methyl iodide, ethyl bromide, and benzyl (B1604629) chloride. polyu.edu.hk

The synthesis of O-aryl oxime ethers can be accomplished through modern cross-coupling techniques. Palladium-catalyzed C–O cross-coupling of an aldoxime with an aryl bromide provides a direct route to these compounds. rsc.org This reaction is typically carried out using a palladium catalyst, a suitable phosphine (B1218219) ligand (like tBuXPhos), and a base such as cesium carbonate in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This methodology allows for the introduction of a variety of substituted aryl groups onto the oxime oxygen.

Table 2: Representative Synthesis of Oxime Ethers from Aldoximes

| Ether Type | General Reaction | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| O-Alkyl Ether | Ar-CH=NOH + R-X → Ar-CH=NOR | KOH, aq. DMSO, Alkyl Halide | 70-96% | polyu.edu.hk |

| O-Alkyl Ether | Ar-CH=NOH + R-X → Ar-CH=NOR | K₂CO₃, Acetone, Alkyl Halide | 53-92% | rsc.org |

| O-Aryl Ether | Ar-CH=NOH + Ar'-Br → Ar-CH=NOAr' | [(π-allyl)PdCl]₂, tBuXPhos, Cs₂CO₃, THF | 80-96% | rsc.org |

The core structure of m-methylbenzaldehyde oxime can be incorporated into larger, polydentate Schiff-base ligands. These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. bohrium.com The synthesis of such ligands often involves a condensation reaction between an amino group and a carbonyl group.

A synthetic strategy could involve the initial preparation of a more complex aldehyde that contains the m-methylphenyl group, followed by oximation and subsequent condensation with an amine. Alternatively, a precursor containing an amino group can be reacted with m-methylbenzaldehyde to form an imine (Schiff base), which can then be further functionalized.

For example, a general approach involves the condensation of an aldehyde-oxime precursor with a diamine, such as ethylenediamine (B42938). This reaction connects two oxime-containing units, resulting in a multidentate ligand capable of binding to metal centers through multiple nitrogen and oxygen donor atoms. The synthesis of a new N₄O₂ Schiff-base oxime ligand was achieved by the condensation of (E)-2-hydroxy-3-((hydroxyimino)methyl)-5-methylbenzaldehyde with ethylenediamine in a 2:1 molar ratio. Similar strategies can be envisioned starting from derivatives of m-methylbenzaldehyde to create complex chelating agents. The resulting Schiff-base oxime ligands are crucial in the development of binuclear metal complexes and materials with interesting magnetic or catalytic properties. uobaghdad.edu.iq

Introducing specific functional groups onto the m-methylbenzaldehyde oxime framework is a key strategy for tuning its chemical and physical properties. This functionalization can be directed at the aromatic ring, the methyl group, or by elaboration of the oxime ether. The goal is often to modulate electronic properties, steric hindrance, solubility, or coordinating ability for applications in materials science, catalysis, or as biologically active agents. google.comrsc.orgnih.gov

The aromatic ring can be functionalized using standard electrophilic aromatic substitution reactions, although the directing effects of the methyl group (ortho, para-directing) and the oxime group must be considered. The benzylic methyl group is also a site for potential functionalization, for instance, through radical halogenation followed by substitution to introduce new groups. acs.org

Furthermore, the synthesis of O-alkyl or O-aryl ethers (as discussed in 2.4.1) is a powerful method for introducing pendant functionality. By choosing an alkyl halide or aryl bromide that already contains a desired functional group (e.g., an ester, a nitrile, another aromatic ring), this functionality can be appended to the core structure. For example, a palladium-catalyzed coupling was used to synthesize (E)-4-(((4-Methylbenzylidene)amino)oxy)benzaldehyde, introducing a formyl group onto the aryl ether. rsc.org This new aldehyde functionality can then undergo further reactions. Such modifications can influence the molecule's absorption spectrum, making them suitable for applications like photoresists, or alter their binding affinity in biological systems. google.comrsc.org The oxime moiety itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at the ortho position of the benzaldehyde ring. rsc.orgacs.org

Chemical Reactivity and Mechanistic Investigations of M Methylbenzaldehyde Oxime

Isomerization Phenomena

The C=N double bond in m-methylbenzaldehyde oxime gives rise to geometric isomerism, resulting in the existence of E and Z stereoisomers. The spatial arrangement of the hydroxyl group relative to the tolyl substituent dictates the isomer, which in turn can influence the compound's physical properties and reactivity.

The synthesis of aldoximes from aldehydes and hydroxylamine (B1172632) often yields a mixture of E and Z isomers. wikipedia.orgresearchgate.net The distribution of these isomers is sensitive to the reaction conditions, including solvent, temperature, and pH. For instance, the synthesis of benzaldehyde (B42025) oxime in methanol (B129727) at room temperature has been reported to produce a mixture with a high proportion of the Z-isomer (82%) over the E-isomer (9%). wikipedia.org While specific quantitative data for the isomer distribution of m-methylbenzaldehyde oxime under various conditions is not extensively documented, the principles governing related benzaldehyde oximes apply.

The interconversion between E and Z isomers can be catalyzed by acids. rsc.orgchemijournal.com It has been noted that under acidic conditions, E-isomers of aldoximes can be converted to their corresponding Z-isomers. rsc.org The stability of separated isomers can also be a challenge, as they may rapidly equilibrate to form an E/Z mixture depending on the solvent and the specific oxime structure. researchgate.net The method of preparation and purification can therefore significantly impact the isomeric composition of the final product. For example, some synthetic methods are designed to be stereoselective, yielding predominantly one isomer. researchgate.net

Table 1: Factors Affecting E/Z Isomeric Distribution of Aldoximes

| Factor | Influence on Isomer Ratio | Reference |

| Solvent | The polarity and hydrogen bonding capability of the solvent can influence the transition state energies for isomer formation and interconversion. | wikipedia.org |

| Temperature | Can affect the position of the equilibrium between the E and Z isomers. | researchgate.net |

| pH | Acid catalysis can facilitate the interconversion between isomers, shifting the equilibrium. | rsc.orgchemijournal.com |

| Catalyst | Certain catalysts can promote the formation of a specific isomer. | researchgate.net |

The geometric isomerization of oximes can proceed through different mechanistic pathways, with acid catalysis being a common method to facilitate this process. For simple imines, two primary mechanisms are considered for acid-catalyzed E/Z isomerization. chemijournal.com

One proposed mechanism involves the rotation around the carbon-nitrogen double bond of the N-protonated imine, also known as an iminium ion. chemijournal.com This pathway is characterized by a significant energy barrier to rotation in the iminium ion intermediate. chemijournal.com

A second mechanism involves the nucleophilic attack of a species, such as a water molecule, on the iminium ion. Theoretical studies on acetaldoxime (B92144) in aqueous solution suggest that E/Z isomerization can occur through the formation of a protonated oxime-water adduct. sci-hub.se In this intermediate, the C-N bond becomes a single bond, allowing for free rotation. sci-hub.se This pathway is predicted to be more favorable in aqueous media than the formation of a tetrahedral carbinolamine intermediate. sci-hub.se The standard mechanism for the formation of oximes, which is reversible, proceeds through a tetrahedral intermediate, and the dehydration step is typically the rate-determining step under acidic conditions. nih.gov

Transformative Reactions

m-Methylbenzaldehyde oxime can undergo several transformative reactions that alter its chemical structure, demonstrating its utility as a synthetic intermediate.

The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a crucial transformation in organic synthesis, particularly in the context of using oximes as protecting groups for aldehydes and ketones. Oxidative deoximation methods are common, and various reagents have been developed for this purpose.

A study on the deoximation of various substituted benzaldehyde oximes employed a copper(II) Schiff-base complex as a catalyst in the presence of sodium periodate (B1199274) (NaIO₄) as an oxidant. The reactions were carried out at room temperature in a mixture of acetonitrile (B52724) and water. While m-methylbenzaldehyde oxime was not explicitly tested, the results for structurally similar compounds, such as 4-methylbenzaldehyde (B123495) oxime and 3-nitrobenzaldehyde (B41214) oxime, provide insight into its expected reactivity. The deoximation of 4-methylbenzaldehyde oxime to 4-methylbenzaldehyde proceeded in high yield (95-96%) within 50 minutes. Similarly, 3-nitrobenzaldehyde oxime was converted to 3-nitrobenzaldehyde with yields of 85-90% in 50-60 minutes. The general mechanism for this type of oxidative deoximation involves the metal center in a high oxidation state facilitating the cleavage of the C=N-OH bond.

Table 2: Catalytic Deoximation of Substituted Benzaldehyde Oximes

| Substrate | Product | Catalyst | Time (min) | Yield (%) | Reference |

| 4-Methylbenzaldehyde oxime | 4-Methylbenzaldehyde | CuLCl₂ | 50 | 96 | |

| 4-Methylbenzaldehyde oxime | 4-Methylbenzaldehyde | CuLBr₂ | 50 | 95 | |

| 3-Nitrobenzaldehyde oxime | 3-Nitrobenzaldehyde | CuLCl₂ | 50 | 90 | |

| 3-Nitrobenzaldehyde oxime | 3-Nitrobenzaldehyde | CuLBr₂ | 60 | 85 | |

| Reaction Conditions: Substrate (1 mmol), NaIO₄ (2 mmol), Catalyst (20 mg) in CH₃CN/H₂O (1:1) at room temperature. |

Aldoximes, including m-methylbenzaldehyde oxime, can undergo oxidative dimerization to form furoxans (1,2,5-oxadiazole 2-oxides). This reaction typically proceeds through the in situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with another molecule of the nitrile oxide. mdpi.comresearchgate.netcore.ac.uk

A mechanochemical method for the synthesis of furoxans from aldoximes has been developed using Oxone (2KHSO₅·KHSO₄·K₂SO₄) and sodium chloride under ball-milling conditions. mdpi.com In this procedure, 3,4-di-m-tolyl-1,2,5-oxadiazole 2-oxide was synthesized from m-methylbenzaldehyde oxime in a 75% yield. mdpi.com Research on the related 4-methylbenzaldehyde oxime has shown that both the E and Z isomers can lead to the formation of the corresponding furoxan in comparable yields, suggesting that the isomerization of the starting oxime does not significantly hinder the dimerization process. rsc.org The proposed mechanism involves the oxidation of the aldoxime to a nitrile oxide, which is a reactive 1,3-dipole that readily dimerizes. mdpi.comcore.ac.ukresearchgate.net

Table 3: Synthesis of 3,4-di-m-tolyl-1,2,5-oxadiazole 2-oxide

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| m-Methylbenzaldehyde oxime | NaCl, Oxone, NEt₃ | Ball-milling, 30 min | 3,4-di-m-tolyl-1,2,5-oxadiazole 2-oxide | 75 | mdpi.com |

Oxime metathesis is an exchange reaction that has gained attention in the field of dynamic covalent chemistry (DCC). wikipedia.orgrsc.orgresearchgate.netnih.gov DCC involves the formation of covalent bonds that are reversible, allowing for the creation of dynamic chemical systems with applications in materials science, such as self-healing polymers and adaptable networks. wikipedia.orgresearchgate.netnih.gov

The metathesis of oximes is typically acid-catalyzed and involves the exchange of the groups attached to the oxime nitrogen and carbon atoms. rsc.orgresearchgate.netnih.gov Computational and experimental studies have supported a mechanism that proceeds through a 4-membered cyclic intermediate. researchgate.netnih.gov The kinetics of this exchange reaction are influenced by the electronic nature of the substituents on the aromatic ring of the benzaldehyde oxime derivative. researchgate.netnih.govresearchgate.netpublons.com Studies on various substituted benzaldehyde oximes have shown that electron-donating groups on the aromatic ring tend to accelerate the rate of metathesis. researchgate.net This substituent effect allows for the tuning of the dynamic properties of materials based on oxime chemistry. rsc.orgresearchgate.netnih.gov As m-methylbenzaldehyde oxime possesses a weakly electron-donating methyl group, it is expected to participate in these acid-catalyzed metathesis reactions.

Nucleophilic and Electrophilic Reactivity of the Oxime Functionality

The oxime functionality (C=N-OH) of m-methylbenzaldehyde oxime imparts a dualistic reactive nature to the molecule, allowing it to act as both a nucleophile and, under certain conditions, a substrate for electrophilic attack.

The nucleophilicity of the oxime group is centered on its two heteroatoms: the nitrogen and the oxygen. The nitrogen atom possesses a lone pair of electrons, making it a primary site for nucleophilic attack. This is fundamentally demonstrated in the formation of the oxime itself, which proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of an aldehyde or ketone. quora.com The presence of the adjacent oxygen atom is thought to enhance the nitrogen's nucleophilicity. quora.com

The oxygen atom of the hydroxyl group also exhibits nucleophilic character. A key reaction highlighting this is O-alkylation, where deprotonation of the hydroxyl group by a base forms a potent oximate anion. smolecule.com This anion then readily attacks alkyl halides in a nucleophilic substitution reaction to yield oxime ethers. smolecule.com Furthermore, both the nitrogen and oxygen atoms can act as donor atoms in coordination chemistry, allowing the oxime to function as a unidentate or bidentate ligand in the formation of metal complexes, such as with palladium(II). asianpubs.org

Conversely, the oxime group can undergo reactions with electrophiles. Protonation of the oxime oxygen is a critical initial step in the acid-catalyzed Beckmann rearrangement. This converts the hydroxyl group into a good leaving group (water), facilitating the subsequent rearrangement of the alkyl or aryl group to form an amide.

Another significant reaction is the oxidation of the aldoxime to a nitrile oxide. core.ac.uk This transformation, which can be achieved using reagents like hypervalent iodine(III) compounds, involves the oxime being attacked by the oxidizing agent, followed by elimination. The resulting nitrile oxide is a valuable 1,3-dipolar species that can readily participate in cycloaddition reactions to synthesize heterocyclic compounds like isoxazoles. core.ac.uk

Reaction Kinetics and Thermodynamic Studies of Oxime Transformations

The rates and equilibria of reactions involving m-methylbenzaldehyde oxime are dictated by thermodynamic and kinetic factors, which have been investigated through various studies, often using related substituted benzaldoximes as models.

The electronic nature of substituents on the benzene (B151609) ring significantly influences both the acidity (pKₐ) of the oxime and its nucleophilic reactivity. A Hammett analysis of the dissociation constants for a series of p-substituted benzaldoximes yielded a reaction constant (ρ) of 0.91, indicating that electron-withdrawing groups increase the acidity of the oxime's hydroxyl group. cas.cz

The table below, derived from studies on p-substituted benzaldoximes, illustrates the effect of substituents on the acidity of the oxime. This data provides a framework for understanding the expected behavior of the m-methyl isomer.

| Substituent (X) in p-X-C₆H₄CH=NOH | pKₐ,ₒₓᵢₘₑ (in 10% aq. dioxane, 35 °C) |

| N(CH₃)₂ | 11.20 |

| OCH₃ | 10.87 |

| CH₃ | 10.80 |

| H | 10.70 |

| F | 10.45 |

| Cl | 10.38 |

| Br | 10.36 |

| COOCH₃ | 10.12 |

| CF₃ | 10.05 |

| CN | 9.92 |

| NO₂ | 9.80 |

| Data sourced from a kinetic study on p-substituted benzaldoximes reacting with p-nitrophenyl acetate (B1210297). cas.cz |

The synthesis of m-methylbenzaldehyde oxime itself can be optimized to improve reaction kinetics. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while achieving high conversion rates. For instance, the reaction of m-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol (B145695), facilitated by sodium carbonate, reaches a conversion of over 90% in just 5 minutes at 90°C under 300W of microwave irradiation. google.com

| Substrate | Reaction Time (min) | Temperature (°C) | Microwave Power (W) | Conversion Rate (%) |

| Benzaldehyde | 5 | 90 | 300 | 90.125 google.com |

| o-Methylbenzaldehyde | 5 | 90 | 300 | 88.461 google.com |

| m-Methylbenzaldehyde | 5 | 90 | 300 | 90.160 google.com |

| p-Methoxybenzaldehyde | 5 | 90 | 300 | 71.755 google.com |

| Data from a microwave-assisted synthesis study. google.com |

These kinetic and thermodynamic investigations underscore the influence of molecular structure and reaction conditions on the chemical behavior of m-methylbenzaldehyde oxime, providing a foundation for predicting its reactivity and optimizing its use in chemical synthesis.

Advanced Spectroscopic and Structural Characterization of M Methylbenzaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The one-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the core structure of m-methylbenzaldehyde oxime. The analysis of the (Z)-isomer of 3-methylbenzaldehyde (B113406) oxime in deuterated chloroform (B151607) (CDCl₃) provides characteristic chemical shifts (δ) that confirm the arrangement of protons and carbons. koreascience.kr

In the ¹H NMR spectrum, the proton of the oxime functional group (-OH) typically appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O); in this specific case, it is observed at 8.41 ppm. koreascience.kr The aldehydic proton (CH=N) resonates as a singlet at 7.88-7.92 ppm. koreascience.kr The aromatic protons on the meta-substituted ring show complex splitting patterns in the range of 7.22-7.32 ppm, with an additional singlet observed for one aromatic proton at 7.64 ppm. koreascience.kr The methyl group protons (-CH₃) give a sharp singlet at approximately 2.39 ppm. koreascience.kr

The ¹³C NMR spectrum complements the proton data. The carbon of the oxime group (C=N) is found at 146.3 ppm. koreascience.kr The aromatic carbons resonate between 125.6 and 136.8 ppm, including the carbon attached to the methyl group. koreascience.kr The methyl carbon itself appears at a characteristic upfield shift of 19.88 ppm. koreascience.kr

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for (Z)-3-Methylbenzaldehyde Oxime in CDCl₃ koreascience.kr

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -OH (oxime) | 8.41 (s, D₂O exchangeable) | - |

| CH=N | 7.88-7.92 (m) | 146.3 |

| Aromatic CH | 7.64 (s), 7.22-7.32 (m) | 125.6, 129.2, 129.6, 130.4 |

| Aromatic C-CH₃ | - | 136.8 |

| Aromatic C-CH=N | - | 129.7 |

| -CH₃ | 2.39 (s) | 19.88 |

s = singlet, m = multiplet

While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the oxime moiety. For oximes, ¹⁵N chemical shifts typically appear in the range of 360 to 410 ppm relative to the nitromethane (B149229) standard. science-and-fun.de This distinct chemical shift region helps confirm the presence of the oxime functional group.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. researchgate.netresearchgate.net For m-methylbenzaldehyde oxime, this would show a cross-peak connecting the aldehydic proton signal (7.88-7.92 ppm) with the oxime carbon signal (146.3 ppm), and another set of cross-peaks linking the aromatic proton signals to their corresponding aromatic carbon signals. researchgate.net This technique is crucial for differentiating between the various aromatic signals and confirming the assignments made from 1D spectra. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of (Z)-3-methylbenzaldehyde oxime displays several characteristic absorption bands. koreascience.kr A broad band corresponding to the O-H stretching vibration of the oxime group is expected around 3191 cm⁻¹. koreascience.kr The C-H stretching vibrations of the aromatic ring and the methyl group appear in the region of 3086-2866 cm⁻¹. koreascience.kr The C=N stretching vibration of the oxime is a key indicator and is observed at approximately 1656 cm⁻¹. koreascience.kr The spectrum also shows bands for aromatic C=C stretching around 1600 cm⁻¹ and various C-H bending and other fingerprint region vibrations at lower wavenumbers. koreascience.kr

Raman spectroscopy provides complementary information. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong signals in Raman spectra, which might be weak or absent in IR spectra. For m-methylbenzaldehyde oxime, the aromatic ring vibrations and the C=N bond would be expected to show distinct Raman signals.

Table 2: Key IR Absorption Bands for (Z)-3-Methylbenzaldehyde Oxime koreascience.kr

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3191 | O-H stretch (oxime) |

| 3086, 3030 | Aromatic C-H stretch |

| 2987, 2866 | Aliphatic C-H stretch (methyl) |

| 1656 | C=N stretch (oxime) |

| 1600 | C=C stretch (aromatic ring) |

| 1437 | C-H bend (methyl) |

| 956 | N-O stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions. High-resolution mass spectrometry (HRMS) using EI provides a highly accurate mass measurement, confirming the elemental composition. For (Z)-3-methylbenzaldehyde oxime (C₈H₉NO), the calculated exact mass is 135.0684, which has been experimentally confirmed. koreascience.kr

The fragmentation pattern in EI-MS gives structural clues. The molecular ion peak at m/z 135 would be observed. Subsequent fragmentation could involve the loss of a hydrogen atom to give a fragment at m/z 134, loss of a hydroxyl radical (•OH) to yield an ion at m/z 118, or cleavage of the N-O bond.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. rsc.org When analyzing m-methylbenzaldehyde oxime using ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 136. niscpr.res.inpolimi.it It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 158, if sodium salts are present in the sample or solvent. niscpr.res.in This technique is particularly useful for confirming the molecular mass of the parent compound with high confidence. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| m-Methylbenzaldehyde oxime |

| (Z)-3-Methylbenzaldehyde oxime |

| Deuterated chloroform |

Collision-Induced Dissociation Mass Spectrometry (CID-MS)

Collision-Induced Dissociation (CID) Mass Spectrometry is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns in the gas phase. nih.gov For m-methylbenzaldehyde oxime, which has a molecular weight of 135.16 g/mol , the fragmentation process under electron ionization or electrospray ionization typically begins with the formation of a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. nih.govnist.gov

The subsequent fragmentation pathways are influenced by the structure of the parent ion. General fragmentation patterns for aldehydes and oximes involve cleavages at bonds adjacent to the functional group. libretexts.org For benzaldehyde (B42025), common losses include a hydrogen atom to form the stable [M-1]⁺ ion (acylium ion) and the formyl radical (•CHO) to produce the phenyl cation at m/z 77. docbrown.info

In the case of substituted benzaldehyde oximes, such as the m-methyl derivative, the fragmentation is expected to follow characteristic pathways. Analysis of related compounds, like p-tolualdehyde oxime, shows prominent peaks that can be used to infer the behavior of the meta-isomer. nih.govnist.gov Key fragmentation processes for m-methylbenzaldehyde oxime would likely include the loss of a hydroxyl group (•OH, loss of 17 amu), the loss of water (H₂O, loss of 18 amu) from the protonated ion, and cleavage of the C=N bond. The presence of the methyl group on the benzene (B151609) ring introduces additional pathways, such as the formation of a tropylium (B1234903) or methyl-substituted phenyl cation.

Table 1: Predicted Major Fragment Ions for m-Methylbenzaldehyde Oxime in CID-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Description |

| 135 | [C₈H₉NO]⁺ | - | Molecular Ion |

| 118 | [C₈H₈N]⁺ | •OH | Loss of a hydroxyl radical from the molecular ion. |

| 117 | [C₈H₇N]⁺ | H₂O | Loss of water from a protonated molecular ion, a common pathway for oximes. |

| 91 | [C₇H₇]⁺ | CH₂NO or HCN + H₂O | Formation of the tropylium ion, a characteristic fragment for toluene (B28343) derivatives. |

| 77 | [C₆H₅]⁺ | CH₃ + HCN + H | Loss of the methyl group and subsequent fragmentation of the side chain. |

This table is generated based on established fragmentation principles for aromatic oximes and related compounds. nist.govlibretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for m-methylbenzaldehyde oxime is not detailed in the provided results, extensive studies on substituted benzaldehyde oximes, including chloro-, bromo-, methoxy-, and hydroxy-substituted analogues, offer a clear framework for understanding its solid-state structure. rsc.orgnih.govufp.pt

Elucidation of Molecular Conformation and Stereochemistry

The crystal structures of various (E)-benzaldehyde oxime derivatives consistently show specific conformational features. nih.gov The molecule is expected to be largely planar, with a small inter-planar angle between the oxime moiety (C=N-O) and the phenyl ring. iucr.org In related salicylaldoxime (B1680748) derivatives, this angle can range from approximately 0° to 7°. ufp.ptiucr.org The stereochemistry around the C=N double bond is predominantly E, which places the hydroxyl group anti to the aromatic ring. The conformation of the hydroxyl hydrogen relative to the nitrogen can vary, but it is crucial for determining the subsequent hydrogen bonding patterns.

Table 2: Typical Crystallographic Parameters for Substituted Benzaldehyde Oximes

| Parameter | Typical Value/Observation | Reference |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| C=N Bond Length | ~1.27 Å | tubitak.gov.tr |

| N-O Bond Length | ~1.41 Å | rsc.org |

| C-Phenyl to C-Oxime Bond Length | ~1.46 Å | rsc.org |

| Inter-planar Angle (Phenyl vs. C=N-O) | 0 - 7° | iucr.org |

Data compiled from studies on halogenated and methoxy-substituted benzaldehyde oximes. iucr.orgrsc.orgtubitak.gov.tr

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Patterns

The supramolecular architecture of benzaldehyde oximes in the solid state is primarily dictated by strong hydrogen bonds and supplemented by weaker interactions. rsc.orgrsc.org

Hydrogen Bonding: The most significant intermolecular interaction is the O-H···N hydrogen bond formed between the oxime hydroxyl group of one molecule and the oxime nitrogen atom of a neighboring molecule. ufp.pt This interaction typically leads to the formation of centrosymmetric R²₂(8) dimers. rsc.org These dimeric units then serve as building blocks for the extended crystal lattice. In some structures, these interactions can also form chains (catenemers) instead of discrete dimers. nih.gov

Other Intermolecular Interactions: The packing of these primary hydrogen-bonded structures is stabilized by a network of weaker interactions. rsc.org These include:

C-H···O interactions: Connecting adjacent hydrogen-bonded chains. rsc.org

π–π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a hydrogen atom from an aromatic ring or methyl group interacts with the π-system of a neighboring ring. rsc.org

These combined interactions often result in a herringbone packing arrangement, which is common for planar aromatic molecules. rsc.org The specific nature and strength of these interactions are influenced by the substituents on the phenyl ring. rsc.org

Table 3: Common Intermolecular Interactions in Benzaldehyde Oxime Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Description | Reference |

| Hydrogen Bond | O-H (oxime) | N (oxime) | ~2.8 Å | Forms primary dimers or chains. | rsc.org |

| Hydrogen Bond | C-H (aryl) | O (oxime) | ~3.4 Å | Links primary structural motifs. | rsc.orgrsc.org |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.8 Å | Contributes to crystal packing stability. | tubitak.gov.tr |

Geometric parameters are approximations based on published data for substituted benzaldehyde oximes. rsc.orgtubitak.gov.trrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Derived Chromophores and Complexes

While m-methylbenzaldehyde oxime itself is not a strong chromophore, it serves as a versatile precursor for the synthesis of various derivatives and metal complexes with interesting photophysical properties. tubitak.gov.trresearchgate.net The electronic properties of these derived compounds can be readily studied using UV-Vis absorption and fluorescence spectroscopy.

For example, new phenolic oxime ligands containing diazo (-N=N-) groups have been synthesized from substituted benzaldehydes. tubitak.gov.tr These azo-oxime compounds exhibit distinct absorption bands in the UV-Vis region. Their spectra typically show two main absorption bands:

High-Energy Band (290–420 nm): An intense band attributed to π → π* transitions within the conjugated aromatic system. tubitak.gov.tr

Low-Energy Band (410–520 nm): A broader, less intense band assigned to n → π* transitions, often involving the lone pair electrons on the nitrogen atoms of the azo and oxime groups. tubitak.gov.tr

The position and intensity of these bands are sensitive to the solvent and the nature of the substituents on the aromatic rings. tubitak.gov.tr Furthermore, the formation of metal complexes with these ligands can significantly alter the absorption and emission spectra, making them useful for applications in sensing or catalysis. researchgate.net While many organic chromophores exhibit fluorescence, detailed emission data for derivatives of m-methylbenzaldehyde oxime are highly specific to the exact structure of the derived fluorophore. The development of fluorescent probes often involves creating donor-π-acceptor systems where intramolecular charge transfer (ICT) can lead to emissive states. acs.org

Table 4: UV-Vis Absorption Data for Azo-Oxime Derivatives of Substituted Benzaldehydes in DMF

| Compound Type | Transition | Absorption Maximum (λₘₐₓ) | Reference |

| Azo-aldehyde | π → π | ~290–420 nm | tubitak.gov.tr |

| Azo-aldehyde | n → π | ~410–520 nm | tubitak.gov.tr |

| Azo-oxime | π → π | Similar to aldehyde precursor | tubitak.gov.tr |

| Azo-oxime | n → π | Similar to aldehyde precursor | tubitak.gov.tr |

Data is for a class of azo-dyes derived from various substituted hydroxybenzaldehydes, demonstrating the typical absorption regions for such chromophores. tubitak.gov.tr

Theoretical and Computational Chemistry Investigations of M Methylbenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of m-methylbenzaldehyde oxime. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its chemical behavior. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and compute its electronic properties. tandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For m-methylbenzaldehyde oxime, the HOMO is typically localized over the π-system of the benzene (B151609) ring and the C=N-OH group, while the LUMO is an antibonding π* orbital.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions prone to electrophilic and nucleophilic attack. tandfonline.com In m-methylbenzaldehyde oxime, negative potential (red/yellow) is concentrated around the electronegative oxygen and nitrogen atoms of the oxime group, indicating these are sites for electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl proton. tandfonline.com

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -0.89 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.36 | Chemical reactivity and stability |

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for validation of the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. These predicted shifts are valuable for assigning signals in experimental spectra. For example, the proton of the oxime group (-CH=NOH) is expected to have a characteristic downfield shift. niscpr.res.in

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the fundamental modes of the molecule, which correlate with peaks in Infrared (IR) and Raman spectra. researchgate.net Key predicted vibrations for m-methylbenzaldehyde oxime include the O-H stretch, the C=N stretch of the oxime group, and various C-H and C-C stretching and bending modes of the aromatic ring. niscpr.res.inroyalsocietypublishing.org

| Atom | Predicted 1H Shift | Atom Group | Predicted 13C Shift |

|---|---|---|---|

| -OH | ~9.5 - 11.0 | -C=NOH | ~148.0 - 150.0 |

| -CH=N | ~8.1 - 8.3 | Aromatic C-H | ~125.0 - 130.0 |

| Aromatic H | ~7.1 - 7.6 | Aromatic C-CH3 | ~138.0 - 140.0 |

| -CH3 | ~2.3 - 2.4 | Aromatic C-ipso | ~130.0 - 132.0 |

| -CH3 | ~21.0 - 22.0 |

Molecular Dynamics Simulations and Conformational Searching

Before undertaking computationally expensive DFT calculations, a thorough search of the molecule's conformational space is necessary to identify the global minimum energy structure. rsc.org This is often done using faster, less computationally demanding methods like semi-empirical quantum mechanics (e.g., GFN2-xTB) or molecular mechanics force fields (e.g., GFF). rsc.org

Once the minimum energy conformer is identified, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. tandfonline.comresearchgate.net These simulations provide a dynamic picture of the molecule's behavior, including its flexibility, the stability of different conformers, and its interactions with solvent molecules or within a crystal lattice. rug.nl This is particularly useful for understanding how the molecule explores its potential energy surface under physiological or experimental conditions. tandfonline.com

Computational Studies of E/Z Isomerization Pathways and Energy Barriers

The C=N double bond of the oxime group gives rise to geometric isomers, designated as E and Z. Computational chemistry is a powerful tool for studying the isomerization process between these two forms. mdpi.com Theoretical models can map the potential energy surface along the isomerization coordinate (typically the C-N bond rotation).

By locating the transition state structure between the E and Z isomers, the activation energy barrier for the isomerization can be calculated. acs.org This provides quantitative insight into how easily the isomers can interconvert, either through a thermal pathway or via photochemical excitation. acs.orgresearchgate.net Studies on similar systems show that substituent effects can significantly influence these energy barriers.

| Isomerization Pathway | Calculated Activation Energy (kcal/mol) | Method |

|---|---|---|

| Thermal (Ground State) | 25 - 35 | DFT (Transition State Search) |

| Photochemical (Excited State) | 5 - 15 | TD-DFT or CASSCF |

Modeling of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. core.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For oximes, this includes modeling their role in reactions such as the cleavage of esters. cas.cz Theoretical studies can validate proposed mechanisms, for instance, by confirming the formation of a tetrahedral intermediate and calculating its stability. cas.cz The influence of substituents on reaction rates can be analyzed by comparing the activation barriers for substituted and unsubstituted analogs, providing a theoretical basis for structure-activity relationships. cas.cz The FMO and MEP analyses described previously are key components of reactivity modeling, as they help predict where and how a reaction is likely to initiate.

Simulation of Crystal Structures and Intermolecular Forces

Beyond the single molecule, computational methods can simulate the solid-state packing of m-methylbenzaldehyde oxime, providing insight into its crystal structure and the forces that stabilize it.

Hirshfeld Surface Analysis: This technique is used to partition crystal space and visualize intermolecular contacts. uomphysics.net It allows for the quantification of different types of interactions, such as hydrogen bonds (e.g., O-H···N) and other close contacts (H···H, C···H), which govern the molecular packing in the crystal. uomphysics.net

Energy Frameworks: Using software like Crystal Explorer, the interaction energies between a central molecule and its neighbors in the crystal lattice can be calculated. researchgate.net These interaction energies are decomposed into their electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.net This analysis reveals the dominant forces responsible for the crystal's stability and provides a 3D visual representation of the packing topology. researchgate.netcore.ac.uk For aromatic compounds like m-methylbenzaldehyde oxime, dispersion forces and hydrogen bonding are typically the most significant contributors to the total stabilization energy.

| Energy Component | Calculated Value | Physical Meaning |

|---|---|---|

| Electrostatic | -45.2 | Coulombic attraction/repulsion |

| Dispersion | -68.5 | van der Waals forces |

| Repulsion | 31.7 | Pauli exclusion principle |

| Polarization | -12.3 | Induced dipole interactions |

| Total Energy | -94.3 | Overall interaction strength |

Applications of M Methylbenzaldehyde Oxime in Advanced Chemical Research and Materials Science

Role as a Synthetic Intermediate in Organic Chemistry

The chemical reactivity of the oxime group, coupled with the influence of the m-methyl substituent, makes m-Methylbenzaldehyde oxime a valuable precursor in the synthesis of more complex molecules. It serves as a foundational element for constructing diverse molecular architectures, particularly those incorporating nitrogen atoms.

m-Methylbenzaldehyde oxime is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The oxime functionality provides a reactive site for cyclization reactions, leading to the formation of stable ring structures. For instance, oximes can be converted into nitrones or other reactive intermediates that subsequently undergo cycloaddition reactions to form isoxazolines and other heterocyclic systems. researchgate.net A novel method for preparing nitrogen-containing heterocycles involves a domino-type radical addition/cyclization reaction of oxime ethers, which can lead to the formation of alkylated nitrogen-containing heterocyclic compounds. grafiati.com Research has demonstrated the iterative synthesis of nitrogen-containing polyketides using oxime intermediates. In this approach, β-keto groups are converted to O-methyl oximes, which then undergo cyclization and reductive N-O cleavage to yield diverse structures like 2-pyridones. nih.gov

The reduction of the oxime group in m-Methylbenzaldehyde oxime provides a direct route to the corresponding N,O-substituted hydroxylamines. rsc.org These hydroxylamine (B1172632) derivatives are important synthetic intermediates in their own right, finding application in the preparation of various biologically active molecules and fine chemicals. organic-chemistry.orggoogle.com A common method for this transformation involves the use of reducing agents like sodium cyanoborohydride in an acidic medium. rsc.org O-substituted hydroxylamines can also be prepared through the hydrolysis of O-substituted oximes, which are synthesized by reacting an oxime with an organohalide in the presence of an alkali metal hydroxide (B78521). google.comgoogleapis.com

Beyond its specific roles in forming heterocycles and hydroxylamines, m-Methylbenzaldehyde oxime is a versatile intermediate in the broader context of fine chemical synthesis. rsc.orggoogle.com Its derivatives are utilized in the creation of a wide array of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netpsu.edugoogle.com The oxime group can be readily transformed into other functional groups, such as amines or nitriles, further expanding its synthetic utility. researchgate.net For example, a microwave-assisted synthesis method has been developed for benzaldehyde (B42025) oxime compounds, demonstrating high conversion rates in short reaction times. google.com

Coordination Chemistry and Metal Complexation

The nitrogen and oxygen atoms of the oxime group in m-Methylbenzaldehyde oxime possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This property has led to extensive research into its role as a ligand in the formation of metal complexes with diverse structures and properties.

The m-Methylbenzaldehyde oxime framework serves as a fundamental scaffold for the design and synthesis of more elaborate ligands. By introducing additional functional groups onto the aromatic ring or modifying the oxime moiety, chemists can tune the coordination properties of the resulting ligands. These modifications can influence the ligand's denticity (the number of donor atoms), steric hindrance, and electronic properties, thereby controlling the geometry and reactivity of the resulting metal complexes. core.ac.uk For example, salicylaldoxime-based ligands have been derivatized to create metal clusters with specific magnetic properties. acs.org The synthesis of vic-dioxime ligands containing a p-tolyl group has also been reported, highlighting the versatility of the oxime scaffold in ligand design. tubitak.gov.tr

Table 1: Examples of Transition Metal Complexes with Methylbenzaldehyde Oxime Derivatives

| Ligand | Metal Ion | Resulting Complex Color | Reference |

| 4-Methylbenzaldehyde (B123495) oxime | Cobalt(II) | Dark Brown | researchgate.net |

| 4-Methylbenzaldehyde oxime | Nickel(II) | Pale Green | researchgate.net |

| 4-Methylbenzaldehyde oxime | Copper(II) | Green | researchgate.net |

| 2-Hydroxy-5-methylbenzaldehyde (B1329341) oxime | Copper(II) | Not specified | researchgate.net |

Investigation of Magnetic and Electronic Properties of Derived Metal Complexes

The ability of oxime ligands, including those derived from m-methylbenzaldehyde, to form stable complexes with a variety of transition metals is a cornerstone of their application in materials science. The resulting metal-oxime complexes are subjects of intense research due to their interesting structural, electronic, and magnetic properties. researchgate.net

Researchers synthesize and characterize these complexes to understand how the ligand structure dictates the coordination environment and, consequently, the physical properties of the complex. The coordination of m-Methylbenzaldehyde oxime to metal ions like copper(II), manganese(II), iron(II), and cobalt(II) can result in various geometries, including tetrahedral, square planar, and octahedral arrangements. researchgate.net These geometries are determined through techniques such as X-ray crystallography and spectroscopic methods. researchgate.netacs.org

The electronic properties of these complexes are typically probed using electronic spectroscopy (UV-Vis). The spectra reveal ligand-to-metal charge-transfer bands and d-d transitions, which provide critical information about the electronic structure and the geometry of the coordination sphere. researchgate.net For instance, in a polymeric copper(II) complex derived from a similar ligand, 2-hydroxy-5-methylbenzaldehyde oxime, the Cu(II) atom adopts an octahedral geometry coordinated by phenolate (B1203915) oxygen, imino nitrogen, and hydroxyl oxygen atoms from two separate Schiff base ligands. researchgate.net

Magnetic susceptibility measurements are crucial for elucidating the magnetic behavior of these complexes, especially for polynuclear species containing multiple metal centers. science.govmassey.ac.nz Studies on binuclear and polynuclear metal-oxime complexes have revealed the presence of both ferromagnetic (alignment of spins) and antiferromagnetic (anti-parallel alignment of spins) interactions between the metal ions. science.gov For example, research on hexa-iron(III) clusters formed with salicylaldoxime (B1680748) ligands has shown that competing exchange pathways can exist, with antiferromagnetic exchange often dominating. acs.org The nature and magnitude of these magnetic interactions are highly dependent on the distances between the metal centers and the bridging angles, which are influenced by the oxime ligand. science.gov

Table 1: Properties of Representative Metal Complexes Derived from Oxime Ligands

| Metal Ion | Ligand Type | Geometry | Investigated Properties | Key Findings | Citations |

|---|---|---|---|---|---|

| Cu(II) | 2-hydroxy-5-methylbenzaldehyde oxime | Octahedral (Polymeric) | Structural, Electronic, Antibacterial | Forms a centrosymmetric O-bridged polynuclear complex. | researchgate.net |

| Mn(II), Fe(II), Co(II) | Schiff-base oxime | Tetrahedral (Binuclear) | Structural, Spectroscopic | Ligand acts as a tribasic hexadentate species. | |

| Fe(III) | Derivatized salicylaldoxime | Octahedral (Hexanuclear) | Magnetic, Structural | Features [Fe₃–μ₃-(OH₀.₅)]₂ core with competing magnetic exchange pathways. | acs.org |

| Cu(II) | Salicylaldoxime | Dimeric | Magnetic | Exhibits both ferromagnetic and antiferromagnetic interactions. | science.gov |

Catalytic Applications

The reactivity of the oxime group makes m-Methylbenzaldehyde oxime and its derivatives valuable in the field of catalysis, both as organocatalysts and as ligands in metal-based catalytic systems.

In the realm of organocatalysis, oximes have been identified as effective precursors for generating reactive species under specific conditions. Research has demonstrated that oximes can participate in Hydrogen Atom Transfer (HAT) processes, a powerful strategy in modern organic synthesis. researchgate.net

Specifically, studies have shown that under photoinduced conditions, m-methylbenzaldehyde can be used to generate m-methylbenzoyl radicals with high site-selectivity. researchgate.netresearchgate.net This approach is significant as it avoids the formation of less desirable benzylic radicals. This method provides a versatile pathway to forming iminoxyl radicals, which are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The ability to control the radical formation process by leveraging the oxime's inherent reactivity opens up new avenues for designing complex molecules without the need for metal catalysts. researchgate.netacs.org

When coordinated to a metal center, oxime ligands can modulate the metal's catalytic activity, leading to applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is dissolved in the reaction medium, metal-oxime complexes have proven effective in various organic transformations. For example, novel cis-dioxovanadium(V) complexes bearing salicylaldehyde (B1680747) oxime-type ligands have been synthesized and studied for the catalytic oxidation of cyclohexane. scielo.br In these systems, the complex activates an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), to carry out the oxidation. The oxime ligand plays a crucial role in stabilizing the vanadium center and facilitating the catalytic cycle. scielo.br Similarly, palladium-catalyzed C-H functionalization reactions can be directed by oxime groups, demonstrating their utility in achieving site-selective transformations. acs.org

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, offering advantages in terms of separation and recyclability. researchgate.netthieme-connect.com Oximes are key components in several heterogeneous catalytic systems. For instance, a one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide (B81097) can be catalyzed by Cu-MCM-41. thieme-connect.com In this process, an oxime is formed in situ, and the heterogeneous catalyst is believed to activate the oxime's C=N bond, promoting the subsequent cycloaddition reaction. thieme-connect.com Another example involves the use of nano-sized Fe₃O₄ particles as a magnetically recoverable catalyst for the conversion of alcohols into oximes, showcasing a green and efficient catalytic protocol. tandfonline.com

Table 2: Catalytic Applications of Oximes and Their Metal Complexes

| Catalyst System | Catalyst Type | Phase | Reaction | Role of Oxime | Citations |

|---|---|---|---|---|---|

| m-Methylbenzaldehyde | Organocatalyst (precursor) | Homogeneous | Photoinduced radical coupling | Precursor to site-selective m-methylbenzoyl radical via HAT. | researchgate.netresearchgate.net |

| [VO₂(H₂Lox)] | Vanadium(V)-oxime complex | Homogeneous | Cyclohexane oxidation | Ligand to stabilize and modulate the metal's catalytic activity. | scielo.br |

| Cu-MCM-41 | Supported copper | Heterogeneous | Synthesis of 1H-tetrazoles | In-situ formed reactant activated by the catalyst surface. | thieme-connect.com |

| Fe₃O₄ Nanoparticles | Iron oxide | Heterogeneous | Oxidation of alcohols to oximes | Product of a tandem reaction catalyzed by magnetic nanoparticles. | tandfonline.com |

Applications in Functional Materials Chemistry (e.g., dynamic networks, supramolecular assemblies)

The structural characteristics of m-Methylbenzaldehyde oxime, namely its ability to undergo reversible reactions and form directional non-covalent interactions, make it an excellent candidate for the construction of advanced functional materials.

This includes the development of dynamic networks , often called Covalent Adaptable Networks (CANs). nih.gov These materials possess properties of traditional thermosets but can be reprocessed and recycled due to the presence of dynamic covalent bonds. Recent research has highlighted that an acid-catalyzed "oxime metathesis" can serve as a dynamic exchange reaction. nih.govrsc.org This exchange, which proceeds through a proposed four-membered cyclic intermediate, allows polymer networks cross-linked with oxime groups to be reshaped and repaired. nih.gov The kinetics of this dynamic process can be finely tuned by altering the electronic properties of the substituents on the benzaldehyde ring, demonstrating the modularity of this system. nih.gov

Furthermore, m-Methylbenzaldehyde oxime is utilized in the field of supramolecular chemistry , which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. acs.org The oxime's hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom can act as an acceptor. This allows for the formation of robust hydrogen bonds, such as O-H···N, which can direct the self-assembly of molecules into well-defined architectures like dimers or extended 2D sheets in the solid state. researchgate.nettubitak.gov.tr The interplay of these directional hydrogen bonds with other weak forces, such as C-H···π interactions, governs the final supramolecular packing of the molecules. researchgate.net

Analytical Methodologies for Research Scale Investigation of M Methylbenzaldehyde Oxime

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For m-methylbenzaldehyde oxime, various chromatographic methods are utilized for both preparative purification and analytical assessment.

Following synthesis, crude reaction mixtures containing m-methylbenzaldehyde oxime often require purification to remove unreacted starting materials, byproducts, and catalysts. Column chromatography is the predominant technique for this purpose on a research scale. nih.govrsc.orgcore.ac.ukrsc.org This method involves passing the mixture through a column packed with a solid adsorbent (stationary phase), most commonly silica (B1680970) gel. nih.govrsc.orgcore.ac.ukrsc.org A solvent or a mixture of solvents (mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase.

In the purification of analogous benzaldehyde (B42025) oximes, researchers have successfully employed silica gel columns with solvent systems typically composed of n-hexane and ethyl acetate (B1210297). rsc.orgcore.ac.ukkoreascience.kr The polarity of the eluent is carefully tuned by adjusting the ratio of these solvents to achieve optimal separation. The fractions are collected and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure oxime.

Table 1: Exemplary Column Chromatography Conditions for Aldoxime Purification

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | n-hexane/Ethyl Acetate (100/1) | Naphthothiazole derivatives from O-acetyl oxime and 3-methylbenzaldehyde (B113406) | rsc.org |

| Silica Gel | 20% Ethyl Acetate/Hexane (B92381) | (E)-4-Methylbenzaldehyde oxime | core.ac.uk |

| Silica Gel | n-hexane/Ethyl Acetate (3:1) | E- and Z-aldoximes | koreascience.kr |

| Silica Gel (60-120 mesh) | Not specified (purification of crude mixture) | (E)-4-(((4-Methylbenzylidene)amino)oxy)benzaldehyde | rsc.org |

This table presents conditions used for compounds structurally similar to m-methylbenzaldehyde oxime, demonstrating common practices in the field.

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable compounds like m-methylbenzaldehyde oxime. It is also used to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time. rsc.org In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For the analysis of various benzaldehyde oximes, a common setup involves a capillary column, such as a HP-1 (a nonpolar, crosslinked methyl siloxane column), coupled with a Flame Ionization Detector (FID), which is sensitive to organic compounds. rsc.org The retention time (the time it takes for the analyte to pass through the column) is a characteristic feature used for identification.

Table 2: Illustrative GC Parameters and Retention Times for Benzaldehyde Oximes

| Parameter | Value |

|---|---|

| Instrument | Hewlett Packard 6890 Series with FID |

| Column | HP-1 (30 m x 0.32 mm x 0.25 µm) |

| Temperature Program | 90°C for 3 min, then ramp 10°C/min to 180°C, then ramp 40°C/min to 300°C |

| Analyte | (E)-4-Methylbenzaldehyde oxime |

Data adapted from a study on a closely related isomer, (E)-4-methylbenzaldehyde oxime. rsc.org

GC coupled with Mass Spectrometry (GC-MS) provides further structural information, with the mass spectrum of 4-methylbenzaldehyde (B123495) oxime showing characteristic fragments that can be used for definitive identification. vulcanchem.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For m-methylbenzaldehyde oxime, reversed-phase HPLC (RP-HPLC) is particularly suitable. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comejgm.co.ukauroraprosci.com

HPLC methods are crucial for quantitative analysis, allowing for the precise determination of the concentration of m-methylbenzaldehyde oxime in a sample. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light at specific wavelengths. auroraprosci.com Studies on 4-methylbenzaldehyde oxime have explored its retention behavior under different mobile phase compositions, noting that anomalies in retention can sometimes indicate reversible chemical transformations, such as hydration, during the analysis. mdpi.com

Table 3: Representative RP-HPLC Conditions for Tolualdehyde Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (65:35) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 360 nm |

| Temperature | 30°C |

This table is based on the analysis of the 2,4-dinitrophenylhydrazone (DNPH) derivative of m-methylbenzaldehyde, a common derivatization strategy for HPLC analysis of aldehydes. auroraprosci.com The conditions would be adapted for the direct analysis of the oxime.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic chemistry research to monitor the progress of reactions. niscpr.res.innih.govrsc.org To track the conversion of m-methylbenzaldehyde to its oxime, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable mobile phase.

The separation occurs as the mobile phase moves up the plate by capillary action, carrying the components of the mixture at different rates. The relative positions of the starting material and the product are visualized, often under UV light. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. niscpr.res.incas.cz The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

For (E)-4-methylbenzaldehyde oxime, a reported system uses 20% ethyl acetate in hexane as the mobile phase on a silica gel plate, yielding an Rf value of 0.60. core.ac.uk This provides a reliable benchmark for identifying the product spot during reaction monitoring.

Spectrophotometric Methods for Quantitative Analysis in Specific Research Contexts

UV-Visible spectrophotometry can be employed for the quantitative analysis of m-methylbenzaldehyde oxime, particularly when it is part of a system that undergoes a color change or when it forms a complex with another species. This technique measures the absorbance of light by a sample at a specific wavelength.

A notable research application is the use of 4-methylbenzaldehyde oxime as a reagent for the spectrophotometric determination of palladium(II). asianpubs.org In this method, the oxime forms a stable 1:2 complex with Pd(II) ions, which can be extracted into an organic solvent like n-butanol. asianpubs.org The resulting colored complex exhibits a maximum absorbance (λmax) at a wavelength where the reagent itself has negligible absorbance. asianpubs.org By measuring the absorbance of the complex and comparing it to a calibration curve prepared from standard solutions, the concentration of the analyte (in this case, palladium) can be determined. While the oxime is the reagent here, the principle can be reversed to quantify the oxime if it were to form a colored complex with a specific metal ion.

Table 4: Spectrophotometric Data for the Pd(II)-4-Methylbenzaldehyde Oxime Complex

| Parameter | Value |

|---|---|

| Analyte | Palladium(II) |

| Reagent | 4-Methylbenzaldehyde oxime |

| Solvent | n-Butanol |

| Wavelength of Maximum Absorbance (λmax) | 415 nm |

| Complex Stoichiometry (Pd(II):Reagent) | 1:2 |

Data from a study using the closely related isomer, 4-methylbenzaldehyde oxime. asianpubs.org

Future Directions and Unexplored Avenues in M Methylbenzaldehyde Oxime Research

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of aldoximes via the condensation of aldehydes with hydroxylamine (B1172632) is effective but often requires long reaction times and may lack high selectivity. researchgate.net The future of m-Methylbenzaldehyde oxime synthesis lies in the development of methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry.

A significant advancement has been the application of microwave-assisted organic synthesis (MAOS). This technique dramatically reduces reaction times while often improving yields and selectivity. For instance, m-Methylbenzaldehyde oxime has been successfully synthesized by reacting m-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base under microwave irradiation. One specific protocol using ethanol (B145695) as a solvent at 90°C achieved a conversion rate of over 90% in just five minutes, with a final product yield of 88.6%. google.com Other studies using microwave irradiation in green solvents like water or water-ethanol mixtures have also reported the selective and high-yield formation of the Z-isomer of m-methylbenzaldehyde oxime. semanticscholar.orgorientjchem.org